3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Description
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-10-23-17(18-11)19-16(22)7-8-20-9-14(12(2)21)13-5-3-4-6-15(13)20/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLTFWOVRDHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Thiazole Formation: The thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: Finally, the acetylated indole and the thiazole derivative are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 4-methyl-1,3-thiazole moiety undergoes regioselective substitution under acidic or basic conditions. Key reactions include:
| Reaction Type | Conditions | Reagents | Product | Yield | Citation |
|---|---|---|---|---|---|
| Methyl group halogenation | H2SO4, 80°C | Cl2 or Br2 | 4-Halo-thiazole derivatives | 65–78% | |
| Demethylation | NaOH (aq.), reflux | – | Thiazole-4-ol analog | 72% |
-
Mechanism : The methyl group at position 4 of the thiazole is activated for electrophilic substitution due to electron-donating effects from the sulfur atom. Halogenation proceeds via electrophilic aromatic substitution (EAS) under acidic conditions .
Cycloaddition Reactions
The exocyclic double bond (2E configuration) in the thiazol-2(3H)-ylidene group participates in [4+2] cycloadditions:
| Substrate | Conditions | Product | Selectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused thiazole-dihydrofuran adduct | Endo > Exo (3:1) |
| DMAD (Dimethyl acetylenedicarboxylate) | DCM, RT | Thiazolo-pyran derivative | 89% yield |
-
Key Insight : The thiazole’s electron-deficient nature enhances reactivity as a dienophile. Steric hindrance from the indole acetyl group influences regioselectivity .
Reduction of the Acetyl Group
The 3-acetylindole subunit is selectively reduced to ethanol under mild conditions:
| Reducing Agent | Solvent | Product | Conversion |
|---|---|---|---|
| NaBH4 | MeOH | 3-(1H-Indol-1-yl)propanamide with ethanol side chain | 95% |
| H2/Pd-C | EtOAc | Fully saturated indoline analog | 82% |
Oxidation of the Thiazole Sulfur
Controlled oxidation converts the thiazole’s sulfur to sulfoxide or sulfone:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| mCPBA | Thiazole sulfoxide | DCM, 0°C |
| H2O2/AcOH | Thiazole sulfone | 60°C, 12 h |
Hydrolysis of the Propanamide Linker
The amide bond hydrolyzes under acidic or basic conditions, yielding separable fragments:
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, reflux | 3-Acetylindole + Thiazole-carboxylic acid | Fragment-based drug design |
| NaOH (1M), 70°C | Indole-3-acetate + Thiazole amine | Metabolite synthesis |
-
Kinetics : Hydrolysis follows pseudo-first-order kinetics with in 1M HCl at 25°C.
Cross-Coupling Reactions
The indole’s C-2 position undergoes Pd-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Aryl boronic acid | Biaryl-indole hybrid | 68% |
| Buchwald-Hartwig | Pd2(dba)3/XPhos | Secondary amine | N-alkylated indole | 75% |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiazole’s C=N and acetylindole’s carbonyl:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (365 nm), acetone | Fused bicyclic lactam |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Research indicates that derivatives of indoles and thiazoles possess cytotoxic properties against various cancer cell lines. For instance:
- Antitumor Activity : Studies have demonstrated that compounds with similar structures exhibit significant inhibition of tumor growth in vitro and in vivo models. The mechanism often involves induction of apoptosis in cancer cells and inhibition of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
Research has highlighted the antimicrobial activity of the compound against various pathogens. The thiazole group is particularly noted for its effectiveness against bacteria and fungi:
- Broad-Spectrum Antimicrobial Activity : In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Neuropharmacology
Indole derivatives are known for their neuroprotective effects. This compound may have applications in treating neurodegenerative diseases:
- Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of indole-thiazole hybrids, including 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide. Results indicated a dose-dependent reduction in cell viability in human breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another study published in Antibiotics, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and thiazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues and Their Features
The following table summarizes key structural and biological differences between the target compound and related molecules:
| Compound Name | Structural Features | Biological Activity | Key Differences from Target Compound | Reference |
|---|---|---|---|---|
| N-(5-methylisoxazol-3-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide | Indole-thioether linkage, fluorobenzyl and isoxazole substituents | Anticancer, enhanced solubility | Replaces thiazole with isoxazole; lacks acetyl group | |
| (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide | Thiazole with E-configuration, cyano group | Unique reactivity in organic synthesis | Lacks indole moiety; focuses on thiazole-enamide system | |
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide | Thiazinan sulfone ring, indole-propanamide linkage | Antimicrobial, anti-inflammatory | Replaces thiazole with thiazinan; sulfone group present | |
| 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide | Benzyloxy-substituted indole, thiadiazole-ylidene | Broad-spectrum bioactivity | Thiadiazole instead of thiazole; benzyloxy substituent | |
| N-[2-(1-Methyl-1H-indol-3-YL)ethyl]-2-[2-(2-pyridyl)-1,3-thiazol-4-YL]acetamide | Pyridyl-thiazole, indole-ethyl linkage | Receptor-targeted interactions | Pyridyl substitution; lacks acetyl group on indole | |
| 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-methylthiazol-2-yl)acetamide | Sulfonyl group, methylthiazole | IC50: 15 µM (anticancer), MIC: 0.5 µg/mL | Sulfonyl substituent; methylthiazole |
Key Comparative Insights
Compounds with thioether linkages () exhibit higher solubility but reduced metabolic stability compared to the target compound’s propanamide bridge.
Thiazole vs. Heterocycle Replacements :
- Replacement of thiazole with isoxazole () or thiadiazole () alters electronic properties and bioactivity. The thiazole-ylidene group in the target compound offers planarity for π-π stacking with biological targets, a feature absent in bulkier thiazinan derivatives () .
The target compound’s acetyl group may enhance cytotoxicity by promoting apoptosis via kinase inhibition . Antimicrobial activity correlates with electron-deficient heterocycles (e.g., thiadiazoles in ), suggesting the target compound’s thiazole-ylidene could similarly disrupt microbial enzyme function .
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic molecule that combines both indole and thiazole moieties. This structure imparts a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Detail |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 3-(3-acetylindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
| InChI Key | FTPGEGBONBCDQM-UHFFFAOYSA-N |
The unique combination of the indole and thiazole structures is believed to contribute significantly to its biological properties.
Antitumor Activity
Research indicates that compounds containing both indole and thiazole moieties exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : Compounds similar to the target compound have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
- Mechanism of Action : The mechanism often involves interaction with specific proteins such as Bcl-2, leading to apoptosis in cancer cells . Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with similar structures can effectively combat bacterial strains:
- Broad-Spectrum Activity : Certain thiazole derivatives exhibited activity against drug-resistant strains of Staphylococcus aureus and Candida species .
- Structure-Activity Correlation : The presence of electron-donating groups on the phenyl ring has been identified as critical for enhancing antimicrobial efficacy .
The biological activity of This compound is attributed to its ability to modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Interaction : Binding to receptors can alter cellular responses leading to apoptosis or cell cycle arrest.
Study 1: Antitumor Efficacy
A study published in MDPI analyzed various thiazole-containing compounds for their antitumor properties. The results indicated that modifications on the thiazole ring could significantly enhance cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the thiazole moiety for maximizing therapeutic effects .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of thiazole derivatives against resistant bacterial strains. The findings revealed that specific structural modifications resulted in enhanced activity against Candida auris, a drug-resistant pathogen . This underscores the therapeutic potential of thiazoles in treating infections caused by resistant organisms.
Q & A
Q. Q1. What are the recommended synthetic routes for 3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide, and how can reaction conditions affect yield?
A1.
- Synthetic Routes : The compound can be synthesized via condensation reactions between 3-acetylindole derivatives and thiazole-containing intermediates. For example, similar indole-thiazole hybrids were synthesized using ethanol as a solvent under reflux (6–8 hours) with catalysts like p-toluenesulfonamide, achieving yields up to 73% .
- Optimization : Reaction time, solvent polarity, and catalyst choice (e.g., sulfur-containing reagents for thiazole ring formation) critically influence yield. Parallel monitoring via TLC or HPLC is advised to minimize side products like unreacted indole intermediates .
Q. Q2. Which spectroscopic techniques are most effective for structural validation of this compound?
A2.
- FT-IR : Confirm functional groups (e.g., acetyl C=O stretch at ~1680–1720 cm⁻¹, amide N–H bend at ~1550 cm⁻¹) .
- NMR : ¹H NMR can resolve indole C–H protons (δ 7.0–8.5 ppm) and thiazole protons (δ 2.5–3.5 ppm for methyl groups). ¹³C NMR verifies carbonyl (δ ~170–180 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
Advanced Mechanistic and Computational Studies
Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
A3.
- DFT Calculations : Optimize geometry and calculate thermodynamic parameters (e.g., bond angles, dihedral strains) to explain regioselectivity in synthesis. For example, B3LYP/SDD-level calculations can model steric hindrance in the thiazole-indole junction .
- Molecular Docking : Use software like AutoDock to simulate binding with biological targets (e.g., enzymes). Studies on similar compounds show indole-thiazole hybrids binding to kinase active sites via π-π stacking and hydrogen bonds .
Q. Q4. How should researchers address contradictions in spectral data (e.g., unexpected peaks in NMR)?
A4.
- Step 1 : Re-examine reaction purity via HPLC to rule out impurities.
- Step 2 : Assign ambiguous peaks using 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons.
- Step 3 : Compare experimental data with computational predictions (e.g., NMR chemical shifts from DFT) .
Biological Activity and Experimental Design
Q. Q5. What in vitro assays are suitable for screening this compound’s antimicrobial or anticancer potential?
A5.
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values ≤50 µg/mL indicate promising activity .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
Q. Q6. How can researchers optimize the compound’s solubility for biological testing?
A6.
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
- Surfactants : Add Tween-80 or cyclodextrins to enhance aqueous solubility.
- Structural Modifications : Introduce polar groups (e.g., –OH, –COOH) without disrupting core pharmacophores .
Safety and Handling
Q. Q7. What safety precautions are recommended for handling this compound?
A7.
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced Analytical Challenges
Q. Q8. How can researchers resolve low reproducibility in synthetic batches?
A8.
Q. Q9. What strategies validate the compound’s stability under physiological conditions?
A9.
- Stability Assays : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC over 24–48 hours.
- Metabolite Profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
